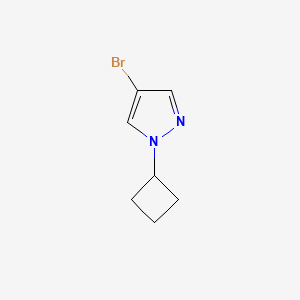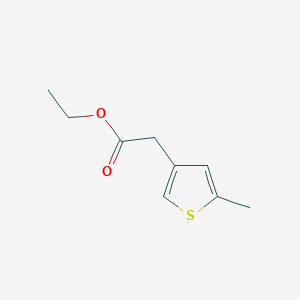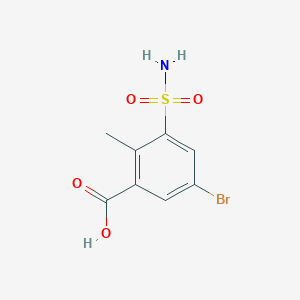
4-Bromo-1-cyclobutylpyrazole
Vue d'ensemble
Description
4-Bromo-1-cyclobutylpyrazole is a heterocyclic cyclobutane . It has a molecular weight of 201.07 and is stored at temperatures between 2-8°C . It is a liquid at ambient temperature . The IUPAC name for this compound is 4-bromo-1-cyclobutyl-1H-pyrazole .
Synthesis Analysis
The synthesis of 4-Bromo-1-cyclobutylpyrazole involves the reaction of 1,3-diketones, arylhydrazines, and N-bromosaccharin in the presence of silica gel supported sulfuric acid as a heterogeneous catalyst . This process is carried out under solvent-free conditions .Molecular Structure Analysis
The InChI code for 4-Bromo-1-cyclobutylpyrazole is 1S/C7H9BrN2/c8-6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2 . This indicates that the compound consists of 7 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives, such as 4-Bromo-1-cyclobutylpyrazole, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .It is a liquid at ambient temperature . The compound is stored at temperatures between 2-8°C .
Applications De Recherche Scientifique
1. Use in Protein Crystallography
4-Bromo-1-cyclobutylpyrazole, along with similar halogenated pyrazoles, demonstrates promiscuous binding to numerous binding hot spots in target proteins. This characteristic makes it a useful tool in protein crystallography for experimental phase determination using single-wavelength anomalous dispersion (SAD) methods (Bauman, Harrison, & Arnold, 2016).
2. Corrosion Inhibition
In the context of materials science, heterocyclic diazoles, including pyrazoles and bromopyrazoles, have been investigated for their inhibitive properties against acidic iron corrosion. These compounds demonstrate increased charge-transfer resistance and decreased corrosion current, indicating their potential as effective corrosion inhibitors (Babić-Samardžija et al., 2005).
3. Synthesis of Novel Compounds
4-Bromo-1-cyclobutylpyrazole has been utilized in the synthesis of various novel compounds. For example, it is involved in the synthesis of ethyl 2,3-dioxobutyrate 2-arylhydrazones and 2,3-dioxo-1-ph enylbutanal 2-arylhydrazones (Garg & Singh, 1970).
4. Development of Antimicrobial Agents
Research indicates the potential of 4-bromopyrazoles in the development of antimicrobial agents. Studies have shown that compounds bearing the 5-phenoxypyrazole nucleus, synthesized under microwave irradiation, display antimicrobial activity against various bacteria and fungi (Sangani et al., 2012).
5. Catalysis and Synthesis of Nanoparticles
In the field of catalysis, 4-bromopyrazoles have been used as intermediates in the synthesis of palladium complexes. These complexes have shown efficiency as pre-catalysts for Suzuki-Miyaura coupling reactions and in the synthesis of nanoparticles (Sharma et al., 2013).
Safety and Hazards
The safety information for 4-Bromo-1-cyclobutylpyrazole includes hazard statements H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Pyrazole-containing compounds, including 4-Bromo-1-cyclobutylpyrazole, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates . Researchers are interested in synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .
Propriétés
IUPAC Name |
4-bromo-1-cyclobutylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILOMGXFNRGZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-cyclobutylpyrazole | |
CAS RN |
1002309-50-3 | |
| Record name | 4-Bromo-1-cyclobutylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(chloromethyl)phenyl]methanesulfonamide](/img/structure/B1376761.png)
![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)
![[1-(Methylsulfanyl)cyclopropyl]methanamine](/img/structure/B1376764.png)
![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)


![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)

